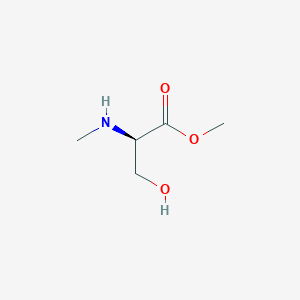
2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride
Overview
Description
2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride include a molecular weight of 221.08 . The compound is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Research by Pailloux et al. (2007) explores the synthetic routes to derivatives similar to 2-Chloro-N-(3-methylpyridin-2-YL)acetamide, focusing on their chemical oxidation reactivity. This study provides insights into the oxidation mechanisms and potential applications in synthetic chemistry, highlighting the versatility of such compounds in producing a variety of oxidation products under different conditions (Pailloux et al., 2007).
Copper(II) Complex Formation
Smolentsev (2017) investigates the coordination chemistry of copper(II) with sterically demanding ligands derived from N-(pyridin-2-yl)acetamide, such as 2-Chloro-N-(3-methylpyridin-2-YL)acetamide. The study reveals how substituents influence the coordination geometry and highlights the compound's potential in developing new metal-organic frameworks or catalytic sites (Smolentsev, 2017).
Synthesis of Heterocyclic Compounds
Kobayashi et al. (2007) demonstrate a two-step synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile, closely related to the target compound. This research underlines the importance of such chloroacetamide derivatives in synthesizing biologically active heterocyclic compounds, which could be crucial for pharmaceutical research (Kobayashi et al., 2007).
Environmental Degradation Studies
Tang et al. (2012) provide an interesting application in environmental science, where a newly isolated strain of Stenotrophomonas sp. was found to hydrolyze acetamiprid, a neonicotinoid insecticide synthesized from similar chloropyridinyl compounds. This research indicates the potential use of related compounds in studying bacterial degradation pathways, which could help mitigate environmental pollution (Tang et al., 2012).
Anticancer Activity Exploration
Karaburun et al. (2018) synthesized and tested 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including compounds structurally similar to 2-Chloro-N-(3-methylpyridin-2-YL)acetamide, for their anticancer activity. This highlights the compound's relevance in medicinal chemistry for developing new anticancer agents (Karaburun et al., 2018).
properties
IUPAC Name |
2-chloro-N-(3-methylpyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-6-3-2-4-10-8(6)11-7(12)5-9;/h2-4H,5H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGNSFZLYFFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)


![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)

![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)



